

Application Notes and Protocols for XL01126 in Parkinson's Disease Research Models

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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344

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Introduction

XL01126 is a potent, fast-acting, and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).^{[1][2][3][4][5]} Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. **XL01126** offers a novel therapeutic strategy by inducing the degradation of the LRRK2 protein, rather than just inhibiting its kinase activity. These application notes provide detailed information and protocols for utilizing **XL01126** in various Parkinson's disease research models. **XL01126** is orally bioavailable and can penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.

Data Presentation

In Vitro Degradation of LRRK2 by XL01126

Cell Line	LRRK2 Genotype	DC ₅₀ (4h)	D _{max} (4h)	Degradation Half-Life (T _{1/2}) at 300 nM
Mouse Embryonic Fibroblasts (MEFs)	Wild-Type (WT)	32 nM	82%	1.2 h
Mouse Embryonic Fibroblasts (MEFs)	G2019S Mutant	14 nM	90%	0.6 h
Mouse Embryonic Fibroblasts (MEFs)	R1441C Mutant	15 nM	N/A	N/A
Bone Marrow-Derived Macrophages (BMDMs)	N/A	55 nM	N/A	N/A
Peripheral Blood Mononuclear Cells (PBMCs)	Human	72 nM (4h), 17 nM (24h)	N/A	2.4 h

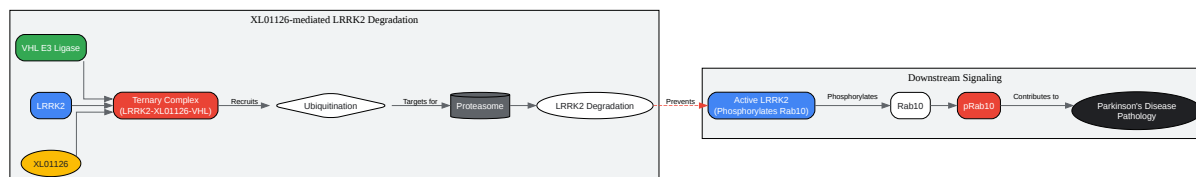
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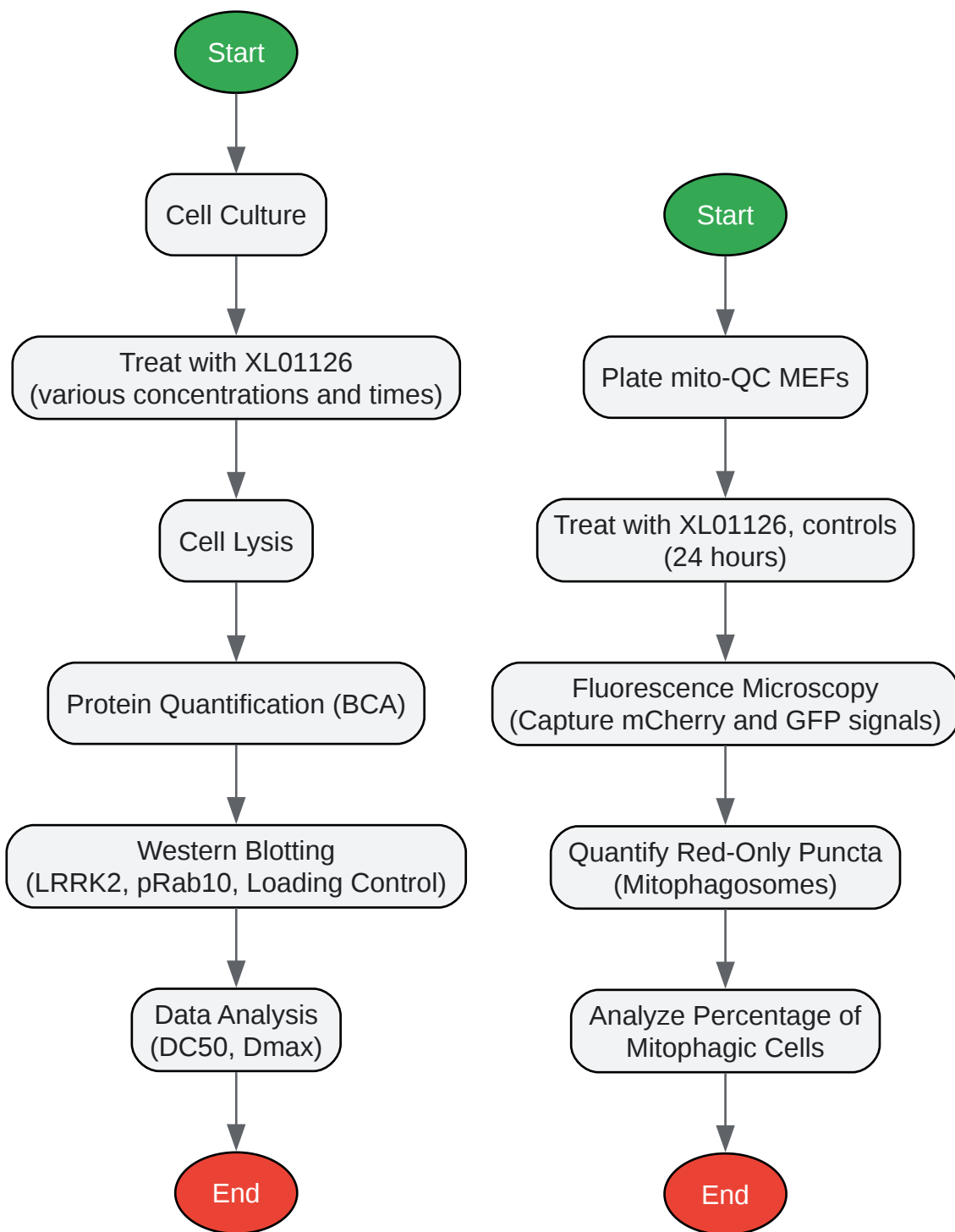
Dephosphorylation of Rab10 by XL01126

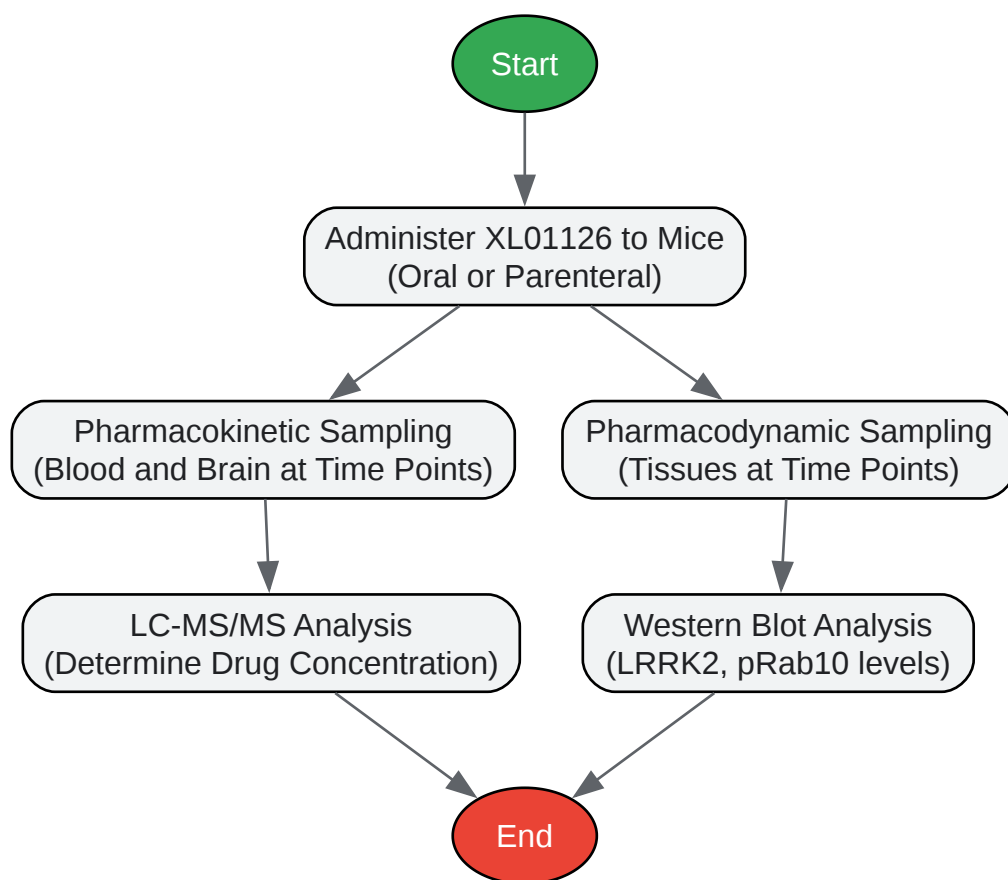
Cell Line	LRRK2 Genotype	T _{1/2} of pRab10 Dephosphorylation at 300 nM
Mouse Embryonic Fibroblasts (MEFs)	Wild-Type (WT)	0.7 h
Mouse Embryonic Fibroblasts (MEFs)	G2019S Mutant	0.3 h

Signaling Pathway

The primary mechanism of **XL01126** involves the recruitment of the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to LRRK2, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. This degradation of LRRK2 protein prevents the phosphorylation of its downstream substrates, such as Rab10, which are implicated in the pathological processes of Parkinson's disease.







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